Function of (Z)-2-Penten-1-ol as a plant metabolite
Function of (Z)-2-Penten-1-ol as a plant metabolite
An In-depth Technical Guide to (Z)-2-Penten-1-ol as a Plant Metabolite
Authored by: A Senior Application Scientist
Abstract
(Z)-2-Penten-1-ol, a C5-alcohol, is a significant volatile organic compound within the family of pentyl leaf volatiles (PLVs) produced by plants. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and mechanisms of action of (Z)-2-Penten-1-ol. We will delve into its pivotal role in plant defense, both direct and indirect, its function as an airy messenger in plant-plant communication, and its contribution to the aromatic profiles of various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the complex world of plant-derived metabolites and their potential applications.
Introduction: The Chemical Ecology of (Z)-2-Penten-1-ol
(Z)-2-Penten-1-ol, also known as cis-2-Penten-1-ol, is a volatile organic compound found in a variety of plants, including green tea, virgin olive oil, broccoli, basil, and thyme.[1][2] It belongs to a class of compounds known as pentyl leaf volatiles (PLVs), which are C5 compounds derived from the lipoxygenase (LOX) pathway.[3][4] These volatiles are crucial components of a plant's chemical arsenal, playing significant roles in defense against herbivores and pathogens, as well as in communication with other plants and insects.[5][6][7] The characteristic "green" and pungent notes of (Z)-2-Penten-1-ol also contribute to the aroma and flavor of many fruits and vegetables.[5][8]
Biosynthesis of (Z)-2-Penten-1-ol: The Lipoxygenase Pathway
The biosynthesis of (Z)-2-Penten-1-ol is initiated in response to cellular damage, such as from herbivory or pathogen attack.[9] The pathway begins with the release of polyunsaturated fatty acids from chloroplast membranes, which are then acted upon by a cascade of enzymes.
The key steps in the biosynthesis of (Z)-2-Penten-1-ol are:
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Lipoxygenase (LOX) Action : Polyunsaturated fatty acids, such as linolenic acid, are oxygenated by lipoxygenase (LOX) enzymes to form fatty acid hydroperoxides.[10] In several plant species, including maize and Arabidopsis, specific LOX isoforms like ZmLOX10 and AtLOX2 are responsible for producing the precursors to PLVs.[3][4]
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Hydroperoxide Lyase (HPL)-like Activity : The fatty acid hydroperoxides are then cleaved by enzymes with hydroperoxide lyase-like activity. For instance, in maize, ZmLOX6 can cleave 18-carbon fatty acid hydroperoxides into C5 and C13 compounds.[4][11]
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Formation of Aldehyd Precursors : This cleavage results in the formation of C5 aldehydes.
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Reduction by Alcohol Dehydrogenase (ADH) : Finally, these aldehydes are reduced by alcohol dehydrogenases (ADHs) to form (Z)-2-Penten-1-ol and other related PLVs like 1-penten-3-ol.[3][4]
Caption: Biosynthesis of (Z)-2-Penten-1-ol via the Lipoxygenase Pathway.
Physiological Functions of (Z)-2-Penten-1-ol
(Z)-2-Penten-1-ol is a multi-functional metabolite with roles in plant defense, inter-plant communication, and as a contributor to plant aroma.
Role in Plant Defense
As a herbivore-induced plant volatile (HIPV), (Z)-2-Penten-1-ol is a key player in both direct and indirect plant defense mechanisms.[7][12][13][14]
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Direct Defense : Some green leaf volatiles (GLVs), a closely related class of compounds, have been shown to possess antifungal and antibacterial properties, inhibiting the growth of various plant pathogens.[5][6] While more research is needed specifically on the direct antimicrobial effects of (Z)-2-Penten-1-ol, its release upon tissue damage suggests a role in immediate defense at the site of attack.[9]
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Indirect Defense : A well-established function of HIPVs, including PLVs, is the attraction of natural enemies of herbivores, such as parasitic wasps and predators.[5][6][7] This tritrophic interaction helps to reduce herbivore pressure on the plant.
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Defense Priming : Exposure to (Z)-2-Penten-1-ol and other GLVs can "prime" a plant's defenses.[15] This means that the plant is able to mount a faster and stronger defense response upon subsequent attack by herbivores or pathogens.[5][9]
Plant-Plant Communication
(Z)-2-Penten-1-ol acts as an airborne signal, facilitating communication between different parts of the same plant or with neighboring plants.[5][7][9] This aerial messaging system warns undamaged tissues or nearby plants of an impending threat, allowing them to activate their defense mechanisms in preparation.[5][9]
Other Biological Roles
Beyond defense, (Z)-2-Penten-1-ol has other notable functions:
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Aroma and Flavor : It contributes to the characteristic "green" and sometimes sharp, pungent notes in various fruits and vegetables, influencing their organoleptic properties.[8]
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Antioxidant Activity : Studies on volatiles in basil and thyme leaves have indicated that (Z)-2-Penten-1-ol possesses antioxidant properties.[2]
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Insect Attractant/Deterrent : It can also function as an insect attractant or a feeding and oviposition deterrent, depending on the insect species and context.[1][7]
Mechanism of Action and Cellular Signaling
Recent research has begun to unravel the signaling pathways initiated by (Z)-2-Penten-1-ol and other GLVs. These volatiles are conceptually similar to damage-associated molecular patterns (DAMPs), which are molecules released from damaged cells that trigger an immune response.[15]
Upon perception by plant cells, (Z)-2-Penten-1-ol can induce rapid changes in cellular signaling, including:
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MAPK Activation : Changes in the activity of mitogen-activated protein kinases (MAPKs), which are key components of signal transduction pathways in response to various stimuli.[15]
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Ion Fluxes : Alterations in proton fluxes across the cell membrane.[15]
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Phosphoproteome Remodeling : Rapid and extensive changes in the phosphorylation status of numerous proteins. These proteins include pattern recognition receptors, kinases, and transcriptional regulators, many of which are also involved in DAMP signaling pathways.[15] This rapid remodeling of the phosphoproteome may represent the molecular basis of the "primed" state.[15]
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